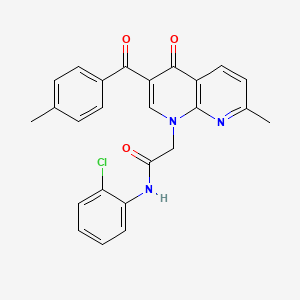

N-(2-chlorophenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClN3O3/c1-15-7-10-17(11-8-15)23(31)19-13-29(25-18(24(19)32)12-9-16(2)27-25)14-22(30)28-21-6-4-3-5-20(21)26/h3-13H,14H2,1-2H3,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRLCEWOGADROCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chlorophenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a complex organic compound that belongs to the naphthyridine class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding its biological activity is crucial for evaluating its therapeutic potential and guiding future research directions.

Chemical Structure

The compound features a naphthyridine core with various substituents that enhance its biological properties:

- Chlorophenyl Group : Enhances lipophilicity and may improve binding affinity to biological targets.

- Methyl and Benzoyl Substituents : These groups can influence the compound's pharmacokinetics and biological interactions.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of the chlorophenyl and benzoyl groups may facilitate binding to protein targets, potentially leading to inhibition or modulation of various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that naphthyridine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have assessed the cytotoxic effects of naphthyridine derivatives on human cancer cell lines. For example, compounds similar to this compound demonstrated potent inhibitory effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa (cervical cancer) | 3.06 |

| Compound B | MCF-7 (breast cancer) | 2.87 |

| Compound C | A549 (lung cancer) | 1.22 |

These results suggest that the compound may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Anti-inflammatory Activity

Naphthyridine derivatives have also been investigated for their anti-inflammatory properties. The mechanism typically involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which play a critical role in inflammatory responses.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various naphthyridine derivatives against Staphylococcus aureus and Escherichia coli, showing that certain derivatives had MIC values as low as 4 µg/mL.

- Cytotoxicity Assessment : In vitro assays on human cancer cell lines revealed that modifications in the naphthyridine structure significantly impacted cytotoxicity, with some derivatives exhibiting IC50 values comparable to established chemotherapeutic agents.

- In Silico Studies : Molecular docking studies have suggested favorable interactions between the compound and target proteins involved in cancer progression, providing insights into its potential mechanisms of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Quinazolinone Derivatives ()

- Example: 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide (). Key Differences: Quinazolinone core (6-membered) vs. 1,8-naphthyridine (8-membered). Lower molecular weight (~400–450 g/mol) compared to the target compound. Activity: Quinazolinones are reported as enoyl-acyl carrier protein reductase (InhA) inhibitors .

Phthalazinone Derivatives ()

- Example : N-(4-chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetamide.

- Key Differences : Phthalazine core with a ketone group.

- Impact : Altered electron distribution may affect binding to kinase targets.

Substituent Variations

Benzoyl Group Modifications

- 4-Methoxybenzoyl (E999-0186, ): Molecular Weight: 475.93 g/mol.

- 4-Chlorobenzoyl (E999-0294, ) :

- Molecular Weight : 355.78 g/mol.

- Impact : Chlorine substituent raises lipophilicity (logP 2.67) but reduces steric bulk compared to 4-methylbenzoyl.

Sulfonyl Group Analogs ()

- Example: N-(3,4-difluorophenyl)-2-[7-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide (G313-0086). Molecular Weight: 483.49 g/mol.

Acetamide Substituents

- 2-(Trifluoromethyl)phenyl () :

- Molecular Weight : 479.46 g/mol.

- Impact : Trifluoromethyl group increases metabolic stability and lipophilicity (logP ~4.9).

- Thiadiazole/Pyrimidine Derivatives () :

- Example : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide.

- Impact : Sulfur atoms in thiadiazole/pyrimidine cores may enhance redox activity or metal coordination.

Key Findings

- Heterocyclic Core: The 1,8-naphthyridine core distinguishes the target compound from quinazolinones and phthalazinones, offering unique electronic and steric profiles for target binding.

- Substituent Effects :

- 4-Methylbenzoyl : Balances lipophilicity and steric bulk, favoring membrane permeability.

- 2-Chlorophenyl Acetamide : Enhances halogen bonding but may limit solubility.

- Comparative Activity : Sulfonyl and methoxy analogs (–15) highlight the tunability of electronic properties for optimizing target affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.